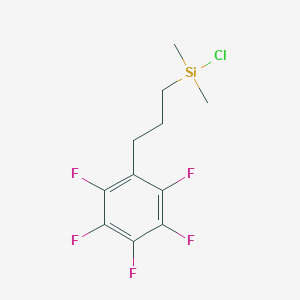

3-(Pentafluorophenyl)propyldimethylchlorosilane

Vue d'ensemble

Description

3-(Pentafluorophenyl)propyldimethylchlorosilane is an organosilicon compound with the molecular formula C11H12ClF5Si and a molecular weight of 302.74 g/mol . It is a colorless to light yellow liquid that reacts rapidly with moisture, water, and protic solvents . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)propyldimethylchlorosilane typically involves the reaction of pentafluorobenzene with chlorodimethylsilane in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in specialized facilities equipped to handle the reactive nature of chlorosilanes.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pentafluorophenyl)propyldimethylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form siloxanes or silazanes.

Hydrolysis: The compound reacts rapidly with water to form silanols and hydrochloric acid.

Condensation Reactions: It can undergo condensation reactions with other silanes to form polysiloxanes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

The major products formed from reactions with this compound include siloxanes, silazanes, and silanols .

Applications De Recherche Scientifique

Organic Synthesis

Reagent for Introducing Pentafluorophenyl Groups

3-(Pentafluorophenyl)propyldimethylchlorosilane serves as a reagent in organic synthesis to introduce pentafluorophenyl groups into various molecules. This modification enhances the electronic properties and stability of the resulting compounds, making them suitable for further chemical transformations.

Catalysis

Catalytic Properties

This compound is utilized as a catalyst in several chemical reactions. The presence of the chlorosilane group allows for various substitution reactions, enabling the formation of siloxanes and silazanes when reacted with nucleophiles such as alcohols and amines.

Surface Modification

Modification of Materials

This compound is employed to modify surfaces of materials like quartz and medical-grade stainless steel. The compound reacts with silanol groups on these surfaces, replacing polar functionalities with non-polar fluorinated groups. This modification improves hydrophobicity and chemical resistance, which is crucial in various industrial applications.

Chromatography

Fluorinated Chromatographic Phases

In liquid chromatography, this compound is used to create fluorinated stationary phases that exhibit unique selectivity for different analytes. For instance, it has been demonstrated that columns bonded with this compound can separate complex mixtures more effectively than traditional C18 columns due to enhanced retention mechanisms involving π–π interactions and charge transfer .

Case Studies in Chromatography

Peptide Synthesis

Protecting Group Usage

In peptide synthesis, this compound acts as a protecting group. This application is critical in synthesizing complex peptides where selective protection of functional groups is necessary to prevent undesired reactions during synthetic procedures.

Mécanisme D'action

The mechanism of action of 3-(Pentafluorophenyl)propyldimethylchlorosilane involves the reactivity of the chlorosilane group. The compound can react with nucleophiles to form stable siloxane or silazane bonds . The pentafluorophenyl group enhances the reactivity and stability of the compound, making it useful in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorodimethylsilane: Similar in structure but lacks the pentafluorophenyl group.

Pentafluorophenylsilane: Contains the pentafluorophenyl group but lacks the chlorosilane functionality.

Dimethylchlorosilane: Similar in structure but lacks the pentafluorophenyl group.

Uniqueness

3-(Pentafluorophenyl)propyldimethylchlorosilane is unique due to the presence of both the pentafluorophenyl group and the chlorosilane functionality. This combination imparts unique reactivity and stability, making it valuable in various scientific research applications .

Activité Biologique

3-(Pentafluorophenyl)propyldimethylchlorosilane is a silane compound characterized by a pentafluorophenyl group attached to a propyl chain and two dimethyl groups. Its unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry, materials science, and biochemistry.

The compound is notable for its fluorinated aromatic group, which enhances its reactivity and interaction with biological systems. The presence of the chlorosilane moiety allows for further functionalization, enabling the development of diverse applications in drug delivery systems and as a reagent in organic synthesis.

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Biological Targets : The compound can interact with enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric effects.

- Formation of Covalent Bonds : The chlorosilane group can react with nucleophilic sites on proteins or nucleic acids, leading to modifications that alter biological functions.

- Fluorine Effects : The fluorinated structure may influence the compound's lipophilicity and electronic properties, affecting how it interacts with cellular membranes and proteins.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Anticancer Properties

Studies have suggested that this compound exhibits anticancer activity by:

- Inhibiting specific kinase pathways involved in cancer cell proliferation.

- Inducing apoptosis in cancer cells through the activation of stress response pathways.

Antimicrobial Effects

The compound has also shown potential antimicrobial properties:

- It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Its fluorinated structure may enhance its ability to penetrate bacterial membranes.

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Testing : In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at a concentration of 100 µg/mL, indicating strong antimicrobial activity.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Reduced cell viability | [Study 1] |

| Antimicrobial | Staphylococcus aureus | Inhibition zone > 15 mm | [Study 2] |

| Antimicrobial | Escherichia coli | Inhibition zone > 15 mm | [Study 2] |

Propriétés

IUPAC Name |

chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDTPKJLONLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375099 | |

| Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157499-19-9 | |

| Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(pentafluorophenyl)propyldimethylchlorosilane interact with silica surfaces, and what are the implications for chromatography?

A1: this compound reacts with the silanol groups (Si-OH) present on the silica surface. This reaction leads to the covalent attachment of the fluorinated silane molecule to the silica, effectively replacing the polar silanol groups with a non-polar, fluorinated surface. [] This surface modification has significant implications for chromatography:

Q2: How do researchers characterize the surface modification of silica with this compound?

A2: The research paper highlights the use of various techniques to confirm and quantify the surface modification:

- Solid-State NMR: (29)Si, (13)C, and (19)F NMR spectroscopy provides detailed information about the chemical structure of the modified surface, including the confirmation of the silane's attachment and insights into the arrangement of the fluorinated groups. []

- Elemental Analysis: Measuring the carbon and fluorine content allows for the quantification of the degree of surface functionalization, confirming the amount of silane successfully attached to the silica. []

- Adsorption Isotherms: Analyzing the adsorption behavior of nitrogen at low temperatures provides insights into the surface area and porosity of the modified material, further characterizing the impact of the silane modification on the silica's physical properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.